Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate
Overview
Description
Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate is a unique chemical compound known for its distinctive properties and applications in various scientific fields. This compound is particularly valued for its role in studying surface tension and interfacial phenomena, as well as its contributions to nanotechnology and material science.
Mechanism of Action
Target of Action
Potassium 5H-octafluoropentanoate, also known as Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate, is a potassium compound. Potassium compounds generally target cellular processes that are sensitive to potassium levels, such as nerve impulse transmission, muscle contraction, and maintenance of normal renal function .
Mode of Action
Potassium compounds, including Potassium 5H-octafluoropentanoate, primarily function by regulating the action potential duration in cells . They do this by inhibiting repolarizing potassium currents, often referred to as "potassium channel blockers" . This mechanism prolongs the action potential duration, which can influence various cellular processes .
Biochemical Pathways
Potassium is involved in several biochemical pathways. It plays a crucial role in maintaining the transmembrane gradients of potassium and sodium, created and maintained by the ubiquitous Na,K-ATPase (the sodium pump) . This system supports a number of critical life-promoting functions: high intracellular potassium facilitates protein synthesis and cell volume regulation, the sodium and potassium gradients are “storehouses” of potential energy used to transport electrolytes and substrates across membranes, and the transmembrane potassium gradients are key determinants of membrane potential that can modulate action potentials, control muscle contractility, and influence ion channel and transporter activity .
Pharmacokinetics
Potassium compounds are generally well-absorbed and distributed throughout the body, given the essential role of potassium in various physiological processes .
Result of Action
The action of Potassium 5H-octafluoropentanoate, like other potassium compounds, can have significant effects at the molecular and cellular levels. By influencing the duration of action potentials, it can affect the excitability of cells, particularly neurons and muscle cells . This can have downstream effects on processes such as nerve impulse transmission, muscle contraction, and the maintenance of normal renal function .
Action Environment
The action of Potassium 5H-octafluoropentanoate can be influenced by various environmental factors. For instance, soil factors, plant factors, and fertilizer and management practices can affect the availability of potassium in the soil and resulting plant uptake . Additionally, exposure to high saline conditions results in an increase in intracellular sodium (Na+) and a concurrent decrease in potassium levels . Thus, environmental conditions can significantly impact the action, efficacy, and stability of potassium compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate typically involves the fluorination of corresponding organic precursors. One common method includes the reaction of potassium bifluoride (KHF2) with organoboronic acids, which serves as an efficient fluorinating agent . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and reactors designed to handle highly reactive fluorine compounds. The production process is optimized for yield and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated carbon chain.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted fluorinated compounds, while oxidation reactions could produce higher oxidation state derivatives .
Scientific Research Applications
Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate has a wide range of applications in scientific research:
Chemistry: It is used to study surface tension and interfacial phenomena, contributing to the understanding of molecular interactions at surfaces.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the behavior of fluorinated molecules in biological systems.
Industry: The compound is used in nanotechnology and material science, where it contributes to the development of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Potassium 2,2,3,3,4,4,5,5-octafluoropentanoate include other fluorinated potassium salts, such as:
Uniqueness
What sets this compound apart from similar compounds is its specific fluorination pattern, which imparts unique properties such as high stability and distinct reactivity. These characteristics make it particularly valuable for specialized applications in scientific research and industry .
Properties
IUPAC Name |
potassium;2,2,3,3,4,4,5,5-octafluoropentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F8O2.K/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)15;/h1H,(H,14,15);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIGGAHZHKMSGY-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF8KO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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